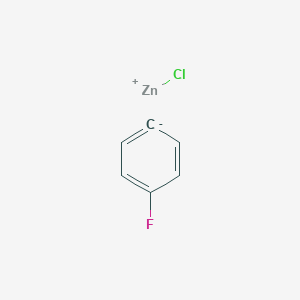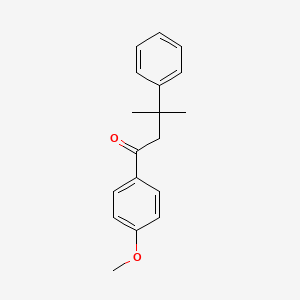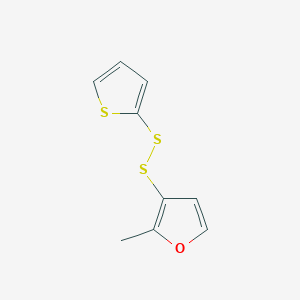![molecular formula C12H8ClN3O2 B14276666 N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride CAS No. 141452-16-6](/img/structure/B14276666.png)
N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride typically involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with pyridine-2-carboximidoyl chloride in the presence of a base to yield the desired compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride include other pyridine derivatives, such as:
- Pyridine-2-carboxylic acid
- Pyridine-3-carboxylic acid
- Pyridine-2-carboximidoyl chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
141452-16-6 |
|---|---|
Formule moléculaire |
C12H8ClN3O2 |
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
[[chloro(pyridin-2-yl)methylidene]amino] pyridine-3-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c13-11(10-5-1-2-7-15-10)16-18-12(17)9-4-3-6-14-8-9/h1-8H |
Clé InChI |
IQFQSYFWCJQOQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=NOC(=O)C2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)





![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)

